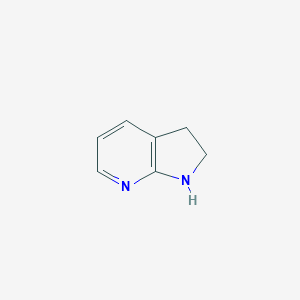
2,3-Dihydro-7-azaindole
Cat. No. B079068
Key on ui cas rn:
10592-27-5
M. Wt: 118.14 g/mol
InChI Key: MVXVYAKCVDQRLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08222416B2
Procedure details


Formic acid (98%, 37.5 mL, 0.97 mol) was added to cooled (ice bath) triethylamine (150 mL, 1.08 mol) and stirred for 20 min. The resulting two-phase system was added to a mixture of 7-azaindole (50.0 g, 0.42 mol), formic acid (750 mL), and 10% palladium on activated carbon (30.0 g) at 0° C. and the resulting mixture was then heated at 80° C. for 5 days. The mixture was then cooled to room temperature, the catalyst was removed by filtration and washed with formic acid. The filtrate and washings were combined and concentrated in vacuo. The residual liquid was cooled (ice bath) and basified to pH=13 by slow addition of a 50% aqueous solution of sodium hydroxide. The resulting solution was refluxed for 1 h and then cooled to room temperature. The precipitate formed was filtered and washed with hexane to give 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (31 g) as a light yellow solid. The filtrate was then extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate and concentrated in vacuo. Purification by flash silica gel chromatography (silica gel from QingDao, 200-300 mesh, glass column from Shanghai SD company, hexanes) afforded another batch of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (9.5 g) as a light yellow solid (total yield 40.5 g, 81%): 1H NMR (400 MHz, CDCl3) δ ppm 3.06 (t, J=8.3 Hz, 2H), 3.61 (t, J=8.3 Hz, 2H), 4.50 (br, 1H), 6.50 (m, 1H), 7.24 (m, 1H), 7.81 (d, J=5.2 Hz, 1H).





Name
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Identifiers


|
REACTION_CXSMILES
|
C(N(CC)CC)C.[NH:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][N:15]=2)[CH:10]=[CH:9]1>[Pd].C(O)=O>[NH:8]1[C:16]2=[N:15][CH:14]=[CH:13][CH:12]=[C:11]2[CH2:10][CH2:9]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Two
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C=CC2=CC=CN=C12
|
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
750 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
37.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 20 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the catalyst was removed by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with formic acid
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The residual liquid was cooled (ice bath)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
basified to pH=13 by slow addition of a 50% aqueous solution of sodium hydroxide
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting solution was refluxed for 1 h
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitate formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with hexane
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
|
|
Type
|
product
|
|
Smiles
|
N1CCC=2C1=NC=CC2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 31 g | |
| YIELD: CALCULATEDPERCENTYIELD | 61.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
